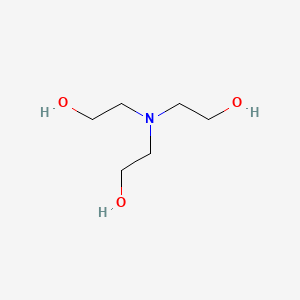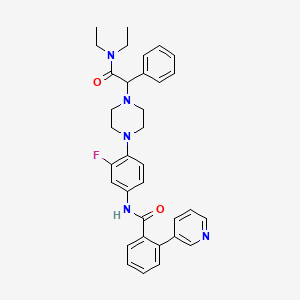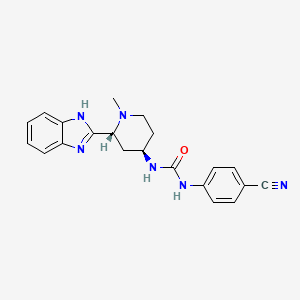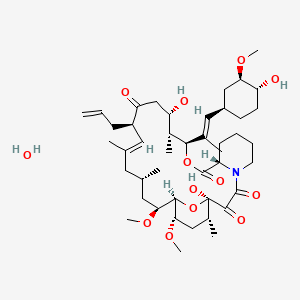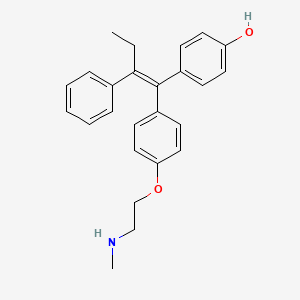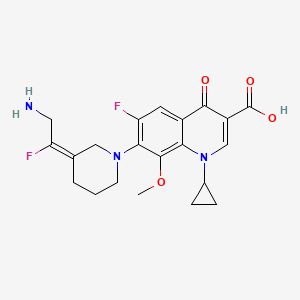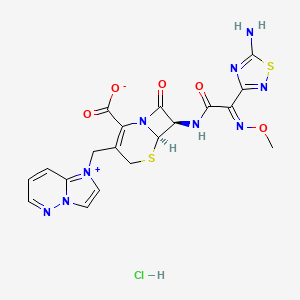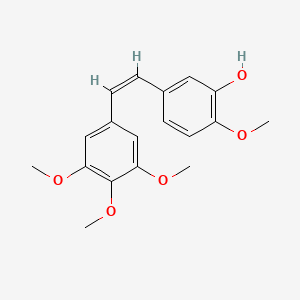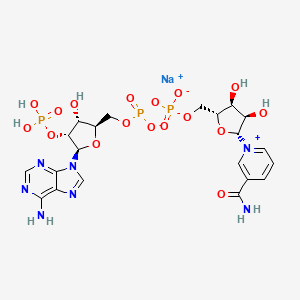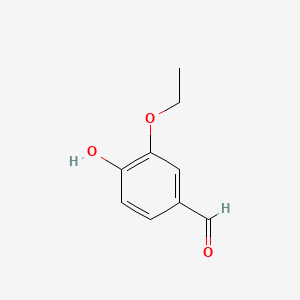
Tylosin phosphate
概要
説明
Tylosin phosphate is an antibiotic of the macrolide group, produced by the fermentation of a certain fungus . It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms . The empirical formula is C46H77NO17 · H3PO4, with a molecular weight of 1014.10 .
Synthesis Analysis
Tylosin is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process is 8148 U mL-1 .Molecular Structure Analysis
The molecular structure of Tylosin phosphate is complex, with multiple functional groups and chiral centers . The structure includes a macrolide ring, multiple hydroxyl groups, and phosphate groups .Physical And Chemical Properties Analysis
Tylosin phosphate is a solid at room temperature . It is used in the form of granules or powder for medical and veterinary applications . More specific physical and chemical properties were not found in the search results.科学的研究の応用
1. Control of Liver Abscesses in Cattle Tylosin phosphate is commonly administered to cattle in North America as a feed additive for the control of liver abscesses. It is used at subtherapeutic levels and its effect on macrolide resistance has been studied using enterococci as an indicator bacterium .
Growth Performance and Carcass Characteristics
Research has investigated the impact of removing tylosin phosphate from finishing diets with varying roughage concentrations on growth performance, carcass characteristics, and the prevalence of liver abscesses in finishing steers .
Dietary Supplementation Effects
Studies have evaluated the effects of dietary supplementation with tylosin phosphate on rumination behavior, growth performance, liver abscess prevalence, and carcass characteristics of yearling beef steers, often in combination with other compounds like calcium magnesium carbonate .
Feed Efficiency and Animal Health
Tylosin phosphate treatment diets have been created by adding it to animal feed to improve feed efficiency and overall animal health. The specific dosage and formulation used in these diets are carefully calculated to achieve the desired outcomes .
作用機序
Target of Action
It is particularly effective against Staphylococcus, Streptococcus, Corynebacterium, Erysipelothrix, and certain Mycoplasma species . The primary target of tylosin phosphate within these bacteria is the 50S subunit of the bacterial ribosome .
Mode of Action
Tylosin phosphate exerts its antibacterial effects by binding to the 23S rRNA of the bacterial ribosomal 50S subunit . This binding inhibits protein synthesis within the bacterial cell, resulting in a bacteriostatic effect . This means that tylosin phosphate prevents bacterial growth and replication without directly killing the bacteria .
Biochemical Pathways
Tylosin phosphate is produced by Streptomyces fradiae through a combination of polyketide and deoxyhexose metabolism .
Pharmacokinetics
The pharmacokinetic properties of tylosin phosphate have been studied in pigs . After intramuscular administration, the peak concentration (Cmax) in plasma was found to be 2.06-2.37 μg/mL , reached within 1.58-1.95 hours (Tmax) . The area under the curve (AUC) , which represents the drug’s exposure over time, was 10.30-10.80 μg.h/mL . These properties influence the bioavailability of tylosin phosphate and its ability to reach its bacterial targets.
Result of Action
The result of tylosin phosphate’s action is the inhibition of protein synthesis in susceptible bacteria, leading to a halt in their growth and replication . This bacteriostatic effect can help control bacterial infections in a variety of animal species .
Action Environment
The action of tylosin phosphate can be influenced by various environmental factors. For instance, the presence of food can affect the absorption patterns of macrolide antibiotics . Furthermore, the specific bacterial species present, their susceptibility to tylosin phosphate, and their local density can all impact the efficacy of this antibiotic . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of tylosin phosphate.
Safety and Hazards
将来の方向性
The use of Tylosin phosphate in veterinary medicine is well established, but research is ongoing into its effects and potential resistance issues . For example, studies have investigated the impact of Tylosin phosphate on antibiotic resistance in enterococci isolated from feedlot steers . Other research has focused on the effects of Tylosin phosphate on energy and nutrient digestibility in pigs .
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOODGNJLRRJNA-IAGPQMRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80NO21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin phosphate | |
CAS RN |
1405-53-4 | |
| Record name | Tylosin phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tylosin phosphate and bentonite drug combination | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylosin, phosphate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYLOSIN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR75X12AFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tylosin phosphate exert its antibacterial effect?
A1: Tylosin phosphate, a macrolide antibiotic, primarily acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: Which bacterial species are commonly associated with liver abscesses in cattle?
A2: Fusobacterium necrophorum and Trueperella pyogenes are the primary bacterial species implicated in liver abscess development in feedlot cattle. []
Q3: Is tylosin phosphate effective in treating necrotic enteritis in chickens?
A3: Yes, research demonstrates that tylosin phosphate effectively treats necrotic enteritis in broiler chickens. In a study using a Clostridium perfringens induced model, all tested doses of tylosin phosphate (50, 100, 200, and 300 ppm) significantly reduced mortality and lesion scores compared to untreated birds. []
Q4: Can tylosin phosphate be used to treat proliferative enteropathy in pigs?
A5: Yes, oral tylosin phosphate has proven effective in both preventing and treating proliferative enteropathy (PE) in pigs challenged with Lawsonia intracellularis. Pigs given tylosin phosphate before or after challenge exposure did not develop clinical signs or lesions of PE. []
Q5: What is the primary mechanism of macrolide resistance in bacteria?
A6: The most common mechanism of macrolide resistance is the acquisition of erm genes, which encode rRNA methylases. These enzymes modify the ribosome binding site, reducing the binding affinity of macrolides. [, ]
Q6: Does the use of tylosin phosphate in cattle lead to an increase in resistant bacteria?
A7: Research suggests that while tylosin phosphate use can increase the proportion of resistant bacteria in cattle, this effect may be temporary. One study observed a decrease in the proportion of erythromycin- and tylosin-resistant enterococci after tylosin withdrawal, suggesting the importance of judicious antibiotic use. []
Q7: Does tylosin phosphate use contribute to macrolide resistance in Mannheimia haemolytica?
A8: A 3-year study found a low prevalence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle, despite previous exposure to macrolides, including tylosin. The study highlights that resistance development may vary depending on the specific macrolide and local factors. []
Q8: Are there any effective alternatives to tylosin phosphate for controlling liver abscesses in cattle?
A9: Several alternatives to tylosin phosphate are under investigation, including: * Direct-fed microbials (DFM): Research on a novel DFM shows promise in reducing liver abscess prevalence without negatively impacting growth performance. [] * Immunoglobulin-Y (IgY): An IgY product designed to target F. necrophorum and T. pyogenes demonstrated potential for controlling liver abscesses and reducing macrolide-resistant bacteria. [] * Dietary modifications: Some studies suggest that increasing the bulk density of steam-flaked corn in cattle diets can reduce liver abscess incidence, offering a potential non-antibiotic approach. []
Q9: What are the benefits and limitations of direct-fed microbials (DFMs) as a tylosin phosphate alternative?
A10: Benefits: DFMs offer a non-antibiotic approach to potentially modulate the gut microbiome and improve animal health. Some DFMs have shown promise in reducing liver abscesses without affecting growth performance. [, ]
Q10: How is tylosin phosphate absorbed and distributed in chickens?
A11: Studies show that tylosin phosphate formulated in long-action pellets leads to increased bioavailability and higher serum concentrations in chickens compared to standard formulations. This suggests a potential for improved efficacy with this specific delivery method. []
Q11: Are there differences in pharmacokinetics between tylosin tartrate and tylosin phosphate in chickens?
A12: Research indicates that tylosin tartrate shows better absorption in chickens after oral administration compared to tylosin phosphate, resulting in higher plasma concentrations and bioavailability. []
Q12: What are the potential environmental risks associated with tylosin phosphate use?
A13: Tylosin phosphate, like other antibiotics, can enter the environment through animal waste. This raises concerns about potential ecotoxicological effects and selection for antibiotic resistance in environmental bacteria. [, ]
Q13: Is tylosin phosphate safe for human consumption?
A14: Regulatory agencies, such as the U.S. Food and Drug Administration, establish withdrawal periods for tylosin phosphate use in livestock to minimize residues in meat and ensure consumer safety. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



